Cas no 897455-08-2 (2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide)

2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 化学的及び物理的性質
名前と識別子
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- Benzamide, 2,6-difluoro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]thio]ethyl]-
- 2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide
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- インチ: 1S/C19H17F2N3O2S/c1-26-13-7-5-12(6-8-13)16-11-23-19(24-16)27-10-9-22-18(25)17-14(20)3-2-4-15(17)21/h2-8,11H,9-10H2,1H3,(H,22,25)(H,23,24)
- InChIKey: MYEWXTVHPMNEHS-UHFFFAOYSA-N
- ほほえんだ: C(NCCSC1NC(C2=CC=C(OC)C=C2)=CN=1)(=O)C1=C(F)C=CC=C1F
2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2605-0095-50mg |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-5μmol |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-20mg |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-5mg |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-10μmol |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-15mg |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-20μmol |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-4mg |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-2μmol |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2605-0095-3mg |
2,6-difluoro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide |
897455-08-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 |
2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamideに関する追加情報
Introduction to 2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide (CAS No. 897455-08-2)
2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide, identified by its CAS number 897455-08-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes fluoro-substituted benzamide moieties and functionalized imidazole derivatives. The presence of fluoro groups at the 2 and 6 positions of the benzene ring enhances its metabolic stability and binding affinity, making it a promising candidate for further exploration in drug development.
The chemical structure of 2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide incorporates several key pharmacophoric elements. The benzamide core is a well-known scaffold in medicinal chemistry, often employed in the design of bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors. The 5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl group adds another layer of complexity, introducing potential hydrogen bonding capabilities and enhancing the molecule's solubility in both polar and non-polar environments. This dual functionality makes the compound an attractive candidate for modulating biological pathways involved in various diseases.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The incorporation of fluoro substituents into pharmaceutical compounds has been particularly noteworthy, as these groups can significantly alter the pharmacokinetic properties of molecules. For instance, fluoro groups can enhance lipophilicity, prolong half-life, and improve metabolic stability, all of which are critical factors in drug design. The compound 897455-08-2, with its unique structural features, aligns well with these trends and represents a significant advancement in the quest for next-generation pharmaceuticals.
The imidazole ring present in the structure of 2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide is another pharmacologically relevant feature. Imidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. The sulfanyl group attached to the imidazole ring further enhances its reactivity and potential interactions with biological targets. This combination of structural elements suggests that the compound may exhibit multiple modes of action, making it a versatile tool for therapeutic intervention.
Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in drug discovery. By systematically modifying key structural features, researchers can optimize the biological activity of molecules while minimizing adverse effects. The compound 897455-08-2 exemplifies this approach, as its design incorporates multiple pharmacophoric elements that have been carefully selected to maximize its therapeutic potential. The fluoro-substituted benzamide core provides metabolic stability and binding affinity, while the imidazole derivative introduces additional biological activity.
One of the most compelling aspects of 2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide is its potential application in treating inflammatory diseases. Inflammatory processes are central to many chronic conditions such as arthritis, autoimmune disorders, and even certain types of cancer. By targeting key inflammatory pathways, this compound may offer a novel therapeutic approach to managing these conditions. Preliminary studies have suggested that molecules with similar structural motifs exhibit anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammation.
The role of fluoro groups in enhancing drug efficacy cannot be overstated. These groups have been successfully incorporated into numerous FDA-approved drugs due to their ability to improve pharmacokinetic profiles. For example, fluoro-substituted prostaglandin analogs are widely used for their potent anti-inflammatory effects. Similarly, fluoro-modified kinase inhibitors have shown improved solubility and bioavailability compared to their non-fluorinated counterparts. The presence of fluoro groups at the 2 and 6 positions in 897455-08-2 is likely to contribute to its favorable pharmacokinetic properties.
Another area where this compound shows promise is in oncology research. Cancer cells often exhibit altered signaling pathways that contribute to their growth and survival. By targeting these pathways with small molecule inhibitors like 897455-08-2, researchers aim to develop more effective cancer therapies. The combination of benzamide and imidazole moieties suggests that this compound may interfere with critical oncogenic signaling cascades by inhibiting key enzymes or receptors involved in cancer progression.
The synthesis of complex organic compounds like 897455-08-2 requires meticulous attention to detail and advanced synthetic techniques. Modern pharmaceutical chemistry leverages cutting-edge methodologies such as transition metal-catalyzed cross-coupling reactions, palladium catalysis, and flow chemistry to construct intricate molecular frameworks efficiently. These techniques not only improve yield but also enhance scalability for industrial production purposes.
In conclusion, 897455-08-2 represents a significant advancement in pharmaceutical chemistry with its unique structural features designed for optimal biological activity while maintaining favorable pharmacokinetic profiles . Its potential applications span across various therapeutic areas including inflammation management , oncology ,and beyond . As research continues into new drug candidates , compounds like this will play an increasingly important role .
897455-08-2 (2,6-difluoro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide) 関連製品
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